2-bromothieno[2,3-c]furan-6(4H)-one
CAS No.: 1374574-30-7
Cat. No.: VC13566610
Molecular Formula: C6H3BrO2S
Molecular Weight: 219.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374574-30-7 |
|---|---|
| Molecular Formula | C6H3BrO2S |
| Molecular Weight | 219.06 g/mol |
| IUPAC Name | 2-bromo-4H-thieno[2,3-c]furan-6-one |
| Standard InChI | InChI=1S/C6H3BrO2S/c7-4-1-3-2-9-6(8)5(3)10-4/h1H,2H2 |
| Standard InChI Key | HBIDOOVHQAJXKB-UHFFFAOYSA-N |
| SMILES | C1C2=C(C(=O)O1)SC(=C2)Br |
| Canonical SMILES | C1C2=C(C(=O)O1)SC(=C2)Br |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The molecular framework of 2-bromothieno[2,3-c]furan-6(4H)-one consists of a fused bicyclic system: a thiophene ring (thieno) conjoined with a furan moiety. The bromine atom occupies the 2-position of the thieno ring, while a ketone group resides at the 6-position of the furan component (Figure 1) . This arrangement creates distinct electronic effects, with the bromine atom acting as an electron-withdrawing group and the carbonyl enhancing electrophilicity at adjacent positions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrO₂S | |
| Molecular Weight | 227.06 g/mol | |
| InChI | InChI=1S/C6H3BrO2S/c7-4-1-3-2-9-6(8)5(3)10-4/h1H,2H2 | |
| SMILES | O=C1OCC=2C=C(Br)SC12 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical for verifying its structure. The carbonyl group exhibits a strong absorption band near 1720 cm⁻¹ in IR spectra, consistent with analogous furanones . In ¹H NMR, signals corresponding to the fused ring protons appear between δ 5.2–7.8 ppm, while the bromine substituent induces deshielding effects on adjacent carbons .
Synthetic Methodologies
Direct Synthesis Approaches
While no explicit synthesis of 2-bromothieno[2,3-c]furan-6(4H)-one is detailed in the reviewed literature, analogous brominated heterocycles are synthesized via:
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Halogenation of Preformed Thienofuranones: Electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions .
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Multicomponent Reactions (MCRs): As demonstrated for related furans, combining arylglyoxals, acetylacetone, and phenolic derivatives in acetone under reflux yields functionalized furans . This method’s catalyst-free nature and high yields (≥95%) suggest adaptability for synthesizing brominated variants .
Challenges and Optimization
Key challenges include regioselectivity in bromination and stability of the keto group under reactive conditions. Triethylamine is often employed to mitigate acid-catalyzed decomposition, as seen in similar systems .
Physicochemical Properties and Stability
Solubility and Thermal Behavior
The compound exhibits limited solubility in polar solvents like water but dissolves readily in acetone and dichloromethane . Thermal stability is moderate, with decomposition observed above 200°C.
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | ~1.7 g/cm³ (estimated) | |
| Boiling Point | 278°C (extrapolated) | |
| Flash Point | >120°C |
Reactivity Profile
The bromine atom facilitates nucleophilic aromatic substitution (SNAr), while the carbonyl group participates in condensations and cycloadditions. For example, palladium-catalyzed cross-coupling reactions could enable Suzuki-Miyaura functionalization at the brominated position .
Applications in Organic Synthesis and Medicinal Chemistry
Building Block for Heterocyclic Libraries
The compound’s dual functionality makes it a versatile precursor. Case studies include:
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Anticancer Agents: Brominated thienofuranones are intermediates in synthesizing kinase inhibitors targeting oncogenic pathways .
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Antimicrobial Scaffolds: Structural analogs demonstrate activity against Gram-positive bacteria, attributed to the thiophene moiety’s membrane-disrupting effects .
Material Science Applications
Its rigid, conjugated structure suggests utility in organic semiconductors. Thieno-furan derivatives exhibit tunable band gaps, relevant for photovoltaic devices .
| Supplier | Purity | Price Range | Delivery Time |
|---|---|---|---|
| Ref: IN-DA01RUFW | 97% | Inquire | 23 Apr 2025 |
| Ref: 54-OR81007 | 95% | €85–€209/g | 24 Apr 2025 |
Handling requires inert atmospheres to prevent oxidation, and storage at –20°C is recommended for long-term stability .
Future Directions and Research Gaps
Despite its potential, limited data exist on:
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In Vivo Pharmacokinetics: Metabolic stability and toxicity profiles remain uncharacterized.
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Synthetic Scalability: Current methods lack optimization for industrial-scale production.
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